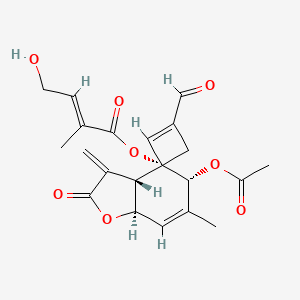

Eupalinolide O

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H26O8 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3/b12-7+,13-9-,16-5+/t17-,18+,19+,20-/m0/s1 |

InChI Key |

MAIWERGSXNNKMK-TYIOJNNHSA-N |

Isomeric SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@@H]1OC(=O)C)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Eupalinolide O: A Technical Guide to Its Natural Source and Isolation from Eupatorium lindleyanum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone that has been identified as a constituent of Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family.[1][2] This plant, also known as "lin ze lan" in traditional Chinese medicine, has a history of use for various ailments.[3] Modern phytochemical investigations have revealed a rich diversity of bioactive compounds within E. lindleyanum, including flavonoids, terpenoids, and notably, a variety of sesquiterpene lactones.[3] Among these, the eupalinolides, a series of germacrane-type sesquiterpene lactones, have garnered significant interest for their potential pharmacological activities. This compound, alongside congeners such as eupalinolides A, B, and J, has been studied for its cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound in drug discovery.[1]

Natural Source: Eupatorium lindleyanum DC.

Eupatorium lindleyanum is the definitive natural source of this compound. This plant is widely distributed in East Asia and has been a subject of extensive phytochemical research. The aerial parts of the plant are typically used for the extraction of its chemical constituents. A variety of sesquiterpene lactones have been isolated from this plant, including eupalinolides A, B, C, I, K, L, M, N, and O. The presence of this diverse array of structurally related compounds underscores the importance of robust and efficient separation techniques to isolate individual constituents like this compound.

Representative Isolation Protocol for Sesquiterpene Lactones from Eupatorium lindleyanum

The following is a detailed experimental protocol adapted from a successful method for the preparative isolation of eupalinolides A and B. This multi-step process involves initial extraction, solvent partitioning, and final purification using chromatographic techniques.

I. Plant Material and Extraction

-

Plant Material Collection and Preparation: The aerial parts of Eupatorium lindleyanum are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, typically 95% ethanol, at room temperature. This process is usually repeated multiple times (e.g., three times) to ensure exhaustive extraction of the secondary metabolites.

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

II. Solvent Partitioning

The crude extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity.

-

Suspension in Water: The crude ethanolic extract is suspended in water.

-

Sequential Solvent Extraction: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as:

-

Petroleum ether (to remove non-polar compounds like fats and waxes)

-

Ethyl acetate (B1210297)

-

n-butanol

-

-

Fraction Collection: Each solvent fraction is collected separately and concentrated under reduced pressure. The sesquiterpene lactones, including the eupalinolides, are typically enriched in the ethyl acetate and n-butanol fractions.

III. Chromatographic Purification

The enriched fractions are further purified using various chromatographic techniques to isolate the individual compounds.

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate or n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are often further purified on a Sephadex LH-20 column, using methanol (B129727) as the mobile phase, to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step to obtain highly pure compounds is typically performed using preparative HPLC with a C18 reversed-phase column. A gradient elution system, for instance, with acetonitrile (B52724) and water, is commonly employed.

Quantitative Data for Representative Sesquiterpene Lactones

While specific yield and purity data for this compound could not be located in the reviewed literature, the following table summarizes the quantitative data for the isolation of eupalinolides A and B from the n-butanol fraction of Eupatorium lindleyanum using a similar protocol, providing a benchmark for expected outcomes.

| Compound | Starting Material (n-butanol fraction) | Yield (mg) | Purity (%) |

| Eupalinolide A | 540 mg | 17.9 | 97.9 |

| Eupalinolide B | 540 mg | 19.3 | 97.1 |

Spectroscopic Data for this compound

Detailed 1H and 13C NMR spectroscopic data for this compound were not available in the peer-reviewed articles accessed for this guide. The structural elucidation of this compound would have been confirmed through extensive spectroscopic analysis, including 1D and 2D NMR (COSY, HSQC, HMBC) and mass spectrometry (MS). Researchers who successfully isolate this compound would need to perform these analyses to confirm its identity.

Visualizing the Experimental Workflow and Chemical Context

To aid in the understanding of the isolation process and the chemical diversity of the source, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the isolation of this compound.

Caption: Chemical constituents of Eupatorium lindleyanum.

Conclusion

This compound is a noteworthy sesquiterpene lactone naturally occurring in Eupatorium lindleyanum. While the specific details of its isolation are not widely published, this technical guide provides a robust, representative protocol based on the successful isolation of its close analogues, eupalinolides A and B. The provided workflow, from extraction and partitioning to multi-step chromatographic purification, offers a solid foundation for researchers aiming to isolate and investigate this compound and other bioactive sesquiterpene lactones from this plant. The quantitative data for related compounds serve as a practical reference for yield and purity expectations. Further research is warranted to fully characterize this compound, including the publication of its detailed spectroscopic data, which will be crucial for its future development as a potential therapeutic agent.

References

- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. | Semantic Scholar [semanticscholar.org]

- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Sesquiterpene Lactones in Eupatorium: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of sesquiterpene lactones (STLs) in the genus Eupatorium, a group of plants known for producing a diverse array of these medicinally important compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the enzymatic steps, genetic regulation, and experimental methodologies relevant to the study of these complex natural products. The guide summarizes the current understanding of STL biosynthesis, drawing on evidence from Eupatorium species and well-studied model organisms within the Asteraceae family. Detailed experimental protocols for key analytical and biochemical assays are provided, alongside quantitative data where available. Visualizations of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

The genus Eupatorium, belonging to the Asteraceae family, is a rich source of bioactive sesquiterpene lactones (STLs). These C15 terpenoids are characterized by a lactone ring and exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The structural diversity of STLs found in Eupatorium, such as eupalinolides, is of significant interest for drug discovery and development.[3] Understanding the biosynthetic pathway of these compounds is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.[4][5]

This guide delineates the known and putative steps in the biosynthesis of STLs in Eupatorium, from the central precursor farnesyl pyrophosphate (FPP) to the formation of diverse germacranolide, eudesmanolide, and guaianolide skeletons.

The Core Biosynthetic Pathway of Sesquiterpene Lactones

The biosynthesis of STLs in Eupatorium is believed to follow the general pathway established in other Asteraceae species. The pathway can be divided into three main stages: the formation of the sesquiterpene backbone, a series of oxidative modifications, and subsequent tailoring reactions that lead to the vast diversity of STL structures.

Stage 1: Formation of the Germacrene A Backbone

The biosynthesis of most STLs begins with the cyclization of the universal sesquiterpene precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP). This reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs).

-

Enzyme: Germacrene A Synthase (GAS)

-

Reaction: Converts FPP to (+)-germacrene A. This is considered the committed step in the biosynthesis of many STLs.

-

Genetics: Transcriptome analysis of Eupatorium adenophorum has identified candidate genes for terpene synthases (TPS) that are likely involved in this step. In other Asteraceae species like sunflower (Helianthus annuus), GAS has been well-characterized.

Stage 2: Oxidative Modifications by Cytochrome P450s

Following the formation of the germacrene A skeleton, a series of oxidative reactions are carried out by cytochrome P450 monooxygenases (CYPs). These enzymes are crucial for the formation of the characteristic lactone ring and for introducing functional groups that contribute to the structural diversity and bioactivity of STLs.

-

Formation of Germacrene A Acid:

-

Enzyme: Germacrene A Oxidase (GAO)

-

Reaction: Catalyzes the three-step oxidation of the C12-methyl group of germacrene A to a carboxylic acid, forming germacrene A acid. GAO is a member of the CYP71AV subfamily.

-

Genetics: Candidate genes for CYPs have been identified in the transcriptome of E. adenophorum.

-

-

Hydroxylation and Lactonization:

-

Enzyme: Costunolide Synthase (COS)

-

Reaction: This enzyme, typically a CYP71BL subfamily member, hydroxylates germacrene A acid at the C6 position. The resulting 6α-hydroxy-germacrene A acid spontaneously undergoes lactonization to form costunolide, a key intermediate for many STLs.

-

Stage 3: Tailoring and Diversification

Downstream from costunolide, a variety of tailoring enzymes, including other CYPs, dehydrogenases, and acyltransferases, modify the basic STL scaffold to produce the diverse array of compounds found in Eupatorium. For instance, the biosynthesis of eupatolide, a germacranolide found in some Eupatorium species, involves an 8β-hydroxylation of germacrene A acid.

The following diagram illustrates the core biosynthetic pathway leading to the formation of costunolide, a central precursor for many sesquiterpene lactones.

Quantitative Data

While specific enzyme kinetic data for Eupatorium species are not yet widely available, data from closely related Asteraceae species provide valuable benchmarks for understanding the efficiency of the biosynthetic pathway.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Germacrene A Synthase | Cichorium intybus | FPP | 6.6 | N/A | |

| Germacrene A Synthase | Helianthus annuus | FPP | 2.5 | 0.014 | |

| Germacrene A Oxidase | Lactuca sativa | Germacrene A | N/A | N/A | |

| Costunolide Synthase | Lactuca sativa | Germacrene A Acid | N/A | N/A |

Note: N/A indicates that the data was not available in the cited literature. The presented data should be considered as indicative, and further research is needed to establish the specific kinetics of enzymes from Eupatorium.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of sesquiterpene lactone biosynthesis in Eupatorium.

Identification and Quantification of Sesquiterpene Lactones

Objective: To identify and quantify the profile of STLs in Eupatorium plant material.

Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for analyzing these non-volatile and often thermolabile compounds.

Protocol:

-

Sample Preparation:

-

Grind 100 mg of dried and powdered Eupatorium leaf material.

-

Extract with 10 mL of methanol (B129727) by sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS Analysis:

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Gradient Program: A linear gradient from 5% B to 95% B over 40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: ESI in positive ion mode, scanning a mass range of m/z 100-1000.

-

Quantification: Use external standards of known STLs for absolute quantification or relative quantification based on peak areas.

-

Heterologous Expression and Functional Characterization of Terpene Synthases

Objective: To functionally characterize candidate Germacrene A Synthase (GAS) genes from Eupatorium.

Methodology: Heterologous expression in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, followed by in vitro or in vivo enzyme assays.

Protocol:

-

Gene Cloning and Expression:

-

Amplify the full-length coding sequence of the candidate GAS gene from Eupatorium cDNA.

-

Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Transform the expression construct into the appropriate host strain.

-

Induce protein expression according to the vector system's protocol (e.g., with IPTG for E. coli or galactose for yeast).

-

-

In Vitro Enzyme Assay:

-

Prepare a cell-free extract from the induced microbial culture.

-

Set up the assay reaction in a final volume of 500 µL containing:

-

50 mM HEPES buffer (pH 7.0)

-

10 mM MgCl2

-

10 µM FPP (substrate)

-

50-100 µg of crude protein extract

-

-

Incubate at 30°C for 2 hours.

-

Overlay the reaction with 500 µL of n-hexane to capture volatile products.

-

Vortex briefly and centrifuge to separate the phases.

-

Analyze the hexane (B92381) phase by Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

GC-MS Analysis of Terpene Products:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 60°C for 3 minutes, then ramp to 240°C at 10°C/min.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

Identification: Compare the mass spectrum and retention time of the product with authentic standards and/or a spectral library. Germacrene A is thermally labile and often rearranges to β-elemene in the GC injector.

-

The following diagram illustrates a typical workflow for the identification and characterization of a candidate terpene synthase gene.

Conclusion and Future Perspectives

The biosynthesis of sesquiterpene lactones in Eupatorium is a complex and fascinating area of research with significant potential for drug development. While the core pathway is largely understood through studies in related Asteraceae species, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms in Eupatorium. The recent transcriptome analysis of E. adenophorum provides a valuable resource for identifying and characterizing the genes involved in STL biosynthesis in this genus. Future work should focus on the functional characterization of these candidate genes to confirm their roles in the pathway and to determine their kinetic properties. Such knowledge will be instrumental in developing metabolic engineering strategies for the sustainable production of high-value sesquiterpene lactones from Eupatorium.

References

- 1. An independent biosynthetic route to frame a xanthanolide-type sesquiterpene lactone in Asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 3. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical, Chemical, and Biological Properties of Eupalinolide O

Introduction

This compound is a novel sesquiterpene lactone isolated from the traditional Chinese medicine plant Eupatorium lindleyanum DC.[1][2]. As a member of the sesquiterpenoid class of compounds, it has garnered significant interest within the scientific community for its potent anticancer activities[3][4]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an examination of its known mechanisms of action, particularly its effects on cancer cell signaling pathways. All quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams generated with Graphviz.

Physical and Chemical Properties

This compound is characterized as a white to off-white solid powder[3]. Its identification and purity are typically confirmed using methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Property | Data | Citations |

| Molecular Formula | C₂₂H₂₆O₈ | |

| Molecular Weight | 418.44 g/mol | |

| CAS Number | 2170228-67-6 | |

| Appearance | White to off-white powder/solid | |

| Purity | ≥95% | |

| Compound Type | Sesquiterpene Lactone | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. In DMSO, solubility is reported as 100 mg/mL (238.98 mM), though ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | |

| Storage (Powder) | Store at -20°C for up to 2 years in a well-closed container, protected from air and light. | |

| Storage (In Solution) | In DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. |

Experimental Protocols

The following sections detail methodologies employed in the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification

This compound is a natural product extracted from the herbs of Eupatorium lindleyanum DC.. The isolation process typically involves standard phytochemical techniques, including solvent extraction followed by chromatographic separation to yield the pure compound. The purity is often assessed by HPLC.

In Vitro Anticancer Activity Assays

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Plating: Plate Triple-Negative Breast Cancer (TNBC) cells (e.g., MDA-MB-231, MDA-MB-453) in 96-well plates at a density of 2 x 10³ cells per well.

-

Treatment: After allowing cells to adhere, treat them with varying concentrations of this compound (typically ranging from 1 µM to 20 µM) for a specified duration. A control group with 0 µM this compound is included.

-

MTT Incubation: Following treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Data Acquisition: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO). Measure the absorbance at a specific wavelength using a microplate reader to quantify cell viability.

This assay assesses the long-term proliferative capacity of cancer cells after treatment.

-

Cell Seeding: Seed approximately 500 cells per well in 6-well plates.

-

Treatment: Treat the cells with different concentrations of this compound (e.g., 0-20 µM). The medium is changed every 3 days.

-

Incubation: Incubate the plates for approximately 2 weeks until visible colonies form.

-

Staining and Counting: Fix the colonies with 4% paraformaldehyde, stain them with 0.1% crystal violet, and manually count the number of colonies containing more than 50 cells.

Flow cytometry is used to quantify the extent of apoptosis induced by this compound.

-

Cell Treatment: Treat cancer cells (e.g., MDA-MB-468) with this compound for the desired time.

-

Staining: Harvest the cells and stain them with an apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide) according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

This technique is used to measure the expression levels of specific proteins involved in cell cycle and apoptosis signaling pathways.

-

Protein Extraction: Lyse the this compound-treated cells using RIPA buffer to extract total proteins.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., Akt, p-Akt, p38, p-p38, cyclin B1, cdc2, caspase-3) overnight at 4°C.

-

Detection: After washing, incubate the membrane with a corresponding secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anticancer efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject TNBC cells into the flanks of nude mice to establish xenograft tumors.

-

Treatment: Once tumors are established, administer this compound to the mice (e.g., via intraperitoneal injection) for a set period, such as 20 days.

-

Monitoring: Monitor tumor growth and distribution using an in vivo bioluminescence imaging system. Regularly measure tumor volume and weight.

-

Tissue Analysis: At the end of the study, excise the tumors for further analysis, including hematoxylin-eosin (HE) staining for morphology, immunohistochemistry for proliferation markers like Ki67, and ELISA for biomarkers like ROS levels.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily by inducing cell cycle arrest and apoptosis. Its mechanism is multifaceted, involving the modulation of reactive oxygen species (ROS) and key protein kinase signaling pathways.

Caption: Signaling pathway of this compound in TNBC cells.

In triple-negative breast cancer cells, this compound has been shown to inhibit cell viability and proliferation while leaving normal epithelial cells unaffected. It promotes the generation of ROS and modulates the Akt/p38 MAPK signaling pathway. Specifically, it suppresses the phosphorylation of Akt (a pro-survival signal) and enhances the phosphorylation of p38 MAPK (a stress-activated protein kinase). These actions lead to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This is followed by the activation of executioner caspases, such as caspase-3, ultimately leading to programmed cell death.

Furthermore, this compound can induce cell cycle arrest at the G2/M phase, which prevents cancer cells from dividing. This is achieved by downregulating the expression of key cell cycle-related proteins, including cyclin B1 and cdc2.

Caption: Experimental workflow for in vitro evaluation of this compound.

References

- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound | CAS:2170228-67-6 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.com [medchemexpress.com]

Preliminary Biological Activity Screening of Eupalinolide O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a compound of interest in oncological research due to its demonstrated anticancer properties. Preliminary screenings have revealed its potential to inhibit cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways implicated in cancer progression. This technical guide provides an in-depth overview of the preliminary biological activities of this compound, with a focus on its effects on cancer cells. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Cytotoxic Activity

This compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines, particularly those of breast cancer origin. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth by 50%, have been determined through in vitro studies.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | Time Point | IC50 (µM) |

| MDA-MB-468 | 72 h | Not explicitly quantified in the provided search results, but significant anticancer activity was noted.[1][2] |

| MDA-MB-231 (TNBC) | 24 h | 10.34[1] |

| 48 h | 5.85[1] | |

| 72 h | 3.57[1] | |

| MDA-MB-453 (TNBC) | 24 h | 11.47 |

| 48 h | 7.06 | |

| 72 h | 3.03 |

TNBC: Triple-Negative Breast Cancer

Notably, this compound displayed reduced cytotoxicity towards normal epithelial cells, suggesting a degree of selectivity for cancer cells.

Induction of Apoptosis

A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis. This has been demonstrated through various experimental approaches, including flow cytometry analysis using Annexin V-FITC/Propidium Iodide (PI) staining.

Table 2: Apoptotic Effects of this compound on MDA-MB-468 Breast Cancer Cells

| Treatment | Concentration (µM) | Duration (h) | Apoptotic Cells (%) |

| This compound | 8 | 24 | 65.01 |

| This compound + Z-VAD-FMK | 8 | 24 | 22.44 |

Z-VAD-FMK is a pan-caspase inhibitor.

The induction of apoptosis by this compound is associated with the loss of mitochondrial membrane potential and is dependent on the activation of caspases. Pre-treatment with a pan-caspase inhibitor, Z-VAD-FMK, significantly reduced the percentage of apoptotic cells, confirming the role of caspases in this process.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest at the G2/M phase in breast cancer cells. This disruption of the normal cell cycle progression further contributes to its antiproliferative effects.

Modulation of Signaling Pathways

The biological activities of this compound are mediated through the modulation of specific intracellular signaling pathways. Key pathways affected include the Akt/p38 MAPK pathway and the generation of reactive oxygen species (ROS).

Table 3: Effect of this compound on Key Signaling Proteins

| Protein | Cell Line | Treatment | Change in Expression/Activity |

| Cyclin B1 | MDA-MB-468 | This compound | Decreased |

| cdc2 | MDA-MB-468 | This compound | Decreased |

| Cleaved Caspase-3 | MDA-MB-468 | This compound | Increased |

| Cleaved PARP | MDA-MB-468 | This compound | Increased |

| p-Akt | MDA-MB-231, MDA-MB-453 | This compound (10 µM) | Decreased |

| p-p38 | MDA-MB-231, MDA-MB-453 | This compound (10 µM) | Increased |

| Bax (mRNA) | TNBC cells | This compound (10 µM) | Increased |

| Bcl-2 (mRNA) | TNBC cells | This compound (10 µM) | Decreased |

The suppression of the Akt pathway and the activation of the p38 MAPK pathway are crucial events in this compound-induced apoptosis. Furthermore, this compound treatment leads to a significant elevation in intracellular ROS levels, which plays a role in mediating its apoptotic effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, p-p38, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induces apoptosis via ROS generation, Akt inhibition, and p38 activation.

Experimental Workflow for Biological Activity Screening

Caption: Workflow for assessing this compound's anticancer effects.

Conclusion

The preliminary biological activity screening of this compound reveals its significant potential as an anticancer agent. Its ability to induce caspase-dependent apoptosis, cause G2/M cell cycle arrest, and modulate the Akt/p38 MAPK signaling pathway in cancer cells underscores its promise for further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to exploring the therapeutic applications of this natural compound in oncology. Future studies should focus on elucidating the detailed molecular mechanisms and evaluating the in vivo efficacy and safety of this compound.

References

A Technical Guide on the Preliminary Mechanism of Action of Eupalinolide O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC. The document focuses on its anti-cancer properties, detailing the molecular pathways involved, summarizing key quantitative data, and outlining the experimental protocols used in the cited studies.

Core Anti-Cancer Mechanisms

This compound has demonstrated significant anti-cancer activity, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.[1][2] These effects are mediated by the modulation of specific signaling pathways, often involving reactive oxygen species (ROS) generation.[3][4]

1.1. Induction of Apoptosis

This compound is a potent inducer of apoptosis in human breast cancer cells, particularly in triple-negative breast cancer (TNBC) cell lines.[3] The apoptotic process is initiated through the intrinsic, mitochondria-mediated pathway. Key events in this process include:

-

Loss of Mitochondrial Membrane Potential (MMP): Treatment with this compound leads to a significant loss of MMP, a hallmark of intrinsic apoptosis.

-

Regulation of Apoptotic Proteins: The compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.

-

Caspase Activation: this compound triggers the activation of caspase-9 and caspase-3, key executioner caspases in the apoptotic cascade. The induction of apoptosis can be significantly prevented by treatment with a pan-caspase inhibitor, Z-VAD-FMK, confirming the caspase-dependent nature of this process.

1.2. Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest at the G2/M phase in human MDA-MB-468 breast cancer cells. This is accompanied by a significant decrease in the expression of key cell cycle-related proteins, cyclin B1 and cdc2.

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are orchestrated through the modulation of critical intracellular signaling pathways.

2.1. Akt/p38 MAPK Signaling Pathway

This compound has been shown to suppress the Akt signaling pathway in MDA-MB-468 cells. In triple-negative breast cancer cells, its pro-apoptotic activity is linked to the regulation of the Akt/p38 MAPK pathway. Specifically, this compound treatment leads to a decrease in the phosphorylation of Akt and an increase in the phosphorylation of p38.

2.2. Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) appears to be a critical upstream event in the mechanism of action of this compound. Increased ROS levels are observed in TNBC cells following treatment with the compound. This elevation in ROS is believed to mediate the induction of apoptosis and the modulation of the Akt/p38 MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

| Cell Line | Assay | Parameter | Value | Time Point | Reference |

| MDA-MB-468 | MTT Assay | IC50 | 1.04 µM | 72 h |

Table 1: Cytotoxicity of this compound

| Cell Line | Treatment | Effect | Observation | Reference |

| MDA-MB-468 | This compound | Apoptosis | Significant increase in apoptotic cells | |

| MDA-MB-468 | This compound | Mitochondrial Membrane Potential | Loss of MMP | |

| MDA-MB-468 | This compound | Cell Cycle | Arrest at G2/M phase | |

| TNBC Cells | This compound | Protein Expression | Decreased p-Akt, Increased p-p38 | |

| TNBC Cells | This compound | ROS Generation | Increased ROS levels | |

| TNBC Cells | This compound | Protein Expression | Decreased Bcl-2, Increased Bax | |

| TNBC Cells | This compound | Caspase Activity | Increased Caspase-3 and -9 activity |

Table 2: Mechanistic Effects of this compound

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies.

4.1. Cell Culture

-

Cell Lines: Human breast cancer cell lines, such as MDA-MB-468 and other triple-negative breast cancer cells, are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

4.2. Cell Viability Assay (MTT Assay)

-

Procedure: Cells are seeded in 96-well plates and treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.

4.3. Apoptosis Analysis (Flow Cytometry)

-

Staining: Apoptosis is quantified using an Annexin V-FITC/7-Aminoactinomycin D (7-AAD) or Annexin V-FITC/Propidium (B1200493) Iodide (PI) apoptosis detection kit.

-

Procedure: After treatment with this compound, cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer. Annexin V-FITC and 7-AAD or PI are added, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4.4. Cell Cycle Analysis (Flow Cytometry)

-

Staining: Cells are stained with propidium iodide (PI) to determine the DNA content.

-

Procedure: Following treatment, cells are harvested and fixed in cold 70% ethanol (B145695) overnight. The fixed cells are then washed with PBS and incubated with a solution containing PI and RNase A. The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

4.5. Western Blotting

-

Protein Extraction and Quantification: Cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., cyclin B1, cdc2, Akt, p-Akt, p38, p-p38, Bcl-2, Bax, caspase-3, caspase-9). After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.6. Measurement of Mitochondrial Membrane Potential (MMP)

-

Staining: Cells are stained with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner, such as JC-1 or Rhodamine 123.

-

Procedure: After treatment with this compound, cells are incubated with the fluorescent dye. The fluorescence intensity is then measured by flow cytometry. A decrease in fluorescence intensity indicates a loss of MMP.

4.7. Reactive Oxygen Species (ROS) Detection

-

Staining: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Procedure: Cells are treated with this compound and then incubated with DCFH-DA. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured by flow cytometry or a fluorescence microplate reader.

Visualizations

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Caption: General experimental workflow for studying this compound's effects.

References

- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Discovery and Characterization of Novel Eupalinolides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and mechanisms of action of novel eupalinolides, a class of sesquiterpene lactones with significant potential in oncology. This document outlines the cytotoxic activities of these compounds, details the experimental protocols for their evaluation, and visualizes their intricate signaling pathways.

Introduction to Eupalinolides

Eupalinolides are a group of naturally occurring sesquiterpene lactones predominantly isolated from plants of the Eupatorium genus. These compounds have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities, particularly their potent anti-cancer properties. This guide focuses on the characterization of several key eupalinolides, including the more recently identified Eupalinolide K and L, and provides a comparative analysis of their biological effects.

Quantitative Data Presentation: Cytotoxicity of Eupalinolides

The anti-proliferative effects of various eupalinolides have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.

| Eupalinolide | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Eupalinolide A | MiaPaCa-2 (Pancreatic) | - | > Eupalinolide B | [1] |

| Eupalinolide B | MiaPaCa-2 (Pancreatic) | - | Most pronounced effect vs. A & O | [1] |

| TU686 (Laryngeal) | - | 6.73 | [2] | |

| TU212 (Laryngeal) | - | 1.03 | [2] | |

| M4e (Laryngeal) | - | 3.12 | [2] | |

| AMC-HN-8 (Laryngeal) | - | 2.13 | ||

| Hep-2 (Laryngeal) | - | 9.07 | ||

| LCC (Laryngeal) | - | 4.20 | ||

| Eupalinolide J | MDA-MB-231 (Breast) | 72 | 3.74 ± 0.58 | |

| MDA-MB-468 (Breast) | 72 | 4.30 ± 0.39 | ||

| PC-3 (Prostate) | - | Marked anti-proliferative activity | ||

| DU-145 (Prostate) | - | Marked anti-proliferative activity | ||

| Eupalinolide O | MDA-MB-468 (Breast) | 72 | 1.04 | |

| Eupalinolide L | P388 (Leukemia) | - | Potent cytotoxicity |

Discovery of Novel Eupalinolides: Eupalinilides K and L

Recent phytochemical investigations of Eupatorium lindleyanum have led to the isolation of two new sesquiterpenoid lactones, eupalinilides K and L. Their structures were elucidated using advanced spectral methods, including 1D- and 2D-NMR spectroscopy. Preliminary cytotoxic evaluation has shown that eupalinilide L exhibits potent activity against the P388 leukemia cell line, highlighting the potential for the discovery of new anti-cancer agents within this class of compounds.

Experimental Protocols: Isolation and Structural Elucidation

A generalized protocol for the isolation and structural elucidation of novel eupalinolides from Eupatorium lindleyanum is described below.

Plant Material and Extraction:

-

The dried and powdered aerial parts of Eupatorium lindleyanum are extracted exhaustively with methanol (B129727) (MeOH) at room temperature.

-

The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc), to yield different fractions.

-

The CHCl3-soluble fraction, often enriched with sesquiterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel.

-

Gradient elution is performed using a solvent system such as a mixture of n-hexane and acetone (B3395972) with increasing polarity.

-

Fractions are monitored by thin-layer chromatography (TLC). Fractions with similar profiles are combined.

-

Further purification of the combined fractions is achieved through preparative TLC or high-performance liquid chromatography (HPLC) to yield pure compounds.

Structural Elucidation:

-

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques.

-

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition.

-

Infrared (IR) spectroscopy is employed to identify functional groups.

-

One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (COSY, HSQC, HMBC) experiments are conducted to establish the planar structure and assign all proton and carbon signals.

-

The relative stereochemistry is determined by Nuclear Overhauser Effect (NOE) experiments.

Mechanisms of Action and Signaling Pathways

Eupalinolides exert their anti-cancer effects through the modulation of various cellular signaling pathways, leading to apoptosis, autophagy, and inhibition of metastasis.

Eupalinolide A: Induction of Autophagy via ROS/ERK Signaling

Eupalinolide A has been shown to induce autophagy-mediated cell death in hepatocellular carcinoma cells. This process is initiated by the generation of reactive oxygen species (ROS), which in turn activates the extracellular signal-regulated kinase (ERK) signaling pathway.

Eupalinolide B: Multi-pathway Induction of Cancer Cell Death

Eupalinolide B demonstrates a multifaceted anti-cancer mechanism. In pancreatic cancer, it induces apoptosis and elevates ROS levels. In laryngeal cancer, it acts as a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.

Eupalinolide J: Inhibition of Metastasis via STAT3 Degradation

Eupalinolide J has been identified as a potent inhibitor of cancer metastasis. Its mechanism involves the promotion of ubiquitin-dependent degradation of Signal Transducer and Activator of Transcription 3 (STAT3). The degradation of STAT3 leads to the downregulation of metastasis-related genes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of eupalinolides.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the eupalinolide compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

ROS Generation Assay

-

Cell Treatment: Treat cells with the eupalinolide compound for the desired time.

-

DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Cell Harvesting and Analysis: Wash the cells with PBS, harvest them, and resuspend in PBS.

-

Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm.

STAT3 Ubiquitination Assay

-

Cell Lysis and Immunoprecipitation: Lyse eupalinolide J-treated cells and immunoprecipitate STAT3 using an anti-STAT3 antibody.

-

Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated STAT3. Use an anti-STAT3 antibody as a loading control.

Conclusion

The discovery and characterization of novel eupalinolides continue to be a promising avenue for the development of new anti-cancer therapeutics. The diverse mechanisms of action, including the induction of apoptosis and autophagy, and the inhibition of key oncogenic signaling pathways, underscore the potential of these natural products. Further research into the structure-activity relationships and the optimization of their pharmacological properties will be crucial in translating these promising findings into clinical applications. This guide serves as a foundational resource for researchers dedicated to advancing the field of natural product-based drug discovery.

References

Spectroscopic Data Analysis of Eupalinolide O: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpenoid lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum. This class of natural products has garnered significant interest within the scientific community due to its diverse and potent biological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and an exploration of its known signaling pathways are also presented to support further research and development efforts.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of one- and two-dimensional NMR spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard, and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.25 | d | 10.0 |

| 2 | 2.65 | m | |

| 3 | 2.20, 2.05 | m | |

| 6 | 4.95 | t | 9.5 |

| 7 | 3.20 | m | |

| 8 | 5.15 | d | 9.0 |

| 9 | 2.50, 2.35 | m | |

| 13a | 6.20 | d | 3.5 |

| 13b | 5.60 | d | 3.0 |

| 14 | 1.85 | s | |

| 15 | 1.10 | d | 7.0 |

| 2' | 6.95 | q | 7.0 |

| 3' | 1.90 | d | 7.0 |

| 4' | 4.80 | s | |

| 5' | 1.95 | s |

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 82.5 | 13 | 121.0 |

| 2 | 45.0 | 14 | 23.5 |

| 3 | 35.0 | 15 | 15.0 |

| 4 | 140.0 | 1' | 167.0 |

| 5 | 128.0 | 2' | 138.0 |

| 6 | 75.0 | 3' | 129.0 |

| 7 | 50.0 | 4' | 65.0 |

| 8 | 78.0 | 5' | 20.5 |

| 9 | 40.0 | ||

| 10 | 145.0 | ||

| 11 | 135.0 | ||

| 12 | 170.0 |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of this compound.

Table 3: Mass Spectrometry Data of this compound

| Ion | [M+Na]⁺ |

| Calculated m/z | 441.1525 |

| Found m/z | 441.1529 |

| Molecular Formula | C₂₂H₂₆O₈ |

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound was recorded to identify its characteristic functional groups.

Table 4: Infrared (IR) Data of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3450 | O-H (hydroxyl) |

| 1765 | C=O (γ-lactone) |

| 1735 | C=O (ester) |

| 1660 | C=C (α,β-unsaturated) |

Experimental Protocols

NMR Spectroscopy

NMR spectra were acquired on a Bruker AVANCE 500 MHz spectrometer. The sample was dissolved in CDCl₃. ¹H NMR spectra were recorded with a spectral width of 8278 Hz and a relaxation delay of 1.0 s. ¹³C NMR spectra were recorded with a spectral width of 29762 Hz and a relaxation delay of 2.0 s. Two-dimensional NMR experiments (COSY, HSQC, HMBC) were performed using standard Bruker pulse programs.

Mass Spectrometry

HRESIMS data were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol (B129727) and infused into the mass spectrometer. The capillary voltage was set to 3500 V, and the fragmentor voltage was 175 V.

Infrared Spectroscopy

The IR spectrum was recorded on a Nicolet 6700 FT-IR spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Signaling Pathway Analysis

This compound has been shown to exhibit significant cytotoxic activity against human cancer cells, primarily through the induction of apoptosis. Its mechanism of action involves the modulation of key signaling pathways.

Apoptosis Induction Pathway

This compound induces apoptosis in cancer cells through the intrinsic pathway, which is characterized by the involvement of mitochondria.

Caption: this compound induced apoptosis pathway.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the structural elucidation of this compound involves a series of spectroscopic experiments.

Caption: Workflow for this compound analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a foundational dataset for this compound. The detailed NMR, MS, and IR data, coupled with the elucidated signaling pathways, offer valuable insights for researchers in natural product chemistry, medicinal chemistry, and oncology. This information is intended to facilitate further investigation into the therapeutic potential of this compound and its analogs.

In Silico Prediction of Eupalinolide O Targets: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties, particularly against breast cancer cell lines. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of reactive oxygen species (ROS) and key signaling pathways such as Akt/p38 MAPK.[1][2][3] To accelerate the discovery of its direct molecular targets and elucidate its complete mechanism of action, in silico prediction methods offer a powerful, resource-efficient approach. This guide provides a comprehensive overview of a proposed in silico workflow for identifying and validating potential protein targets of this compound, complete with detailed experimental protocols and data summaries to aid researchers in this endeavor.

Introduction to this compound

This compound is a natural product with promising therapeutic potential. Experimental studies have established its ability to inhibit the proliferation of human triple-negative breast cancer (TNBC) cells.[2][3] The primary observed effects are:

-

Induction of Apoptosis: this compound treatment leads to programmed cell death in cancer cells.

-

Cell Cycle Arrest: The compound halts the cell cycle at the G2/M phase.

-

Modulation of Signaling Pathways: Its activity is linked to the generation of ROS and the subsequent regulation of the Akt/p38 MAPK signaling cascade.

While these findings are crucial, the direct protein-ligand interactions responsible for initiating these downstream effects remain largely unknown. In silico target prediction can bridge this knowledge gap by identifying high-probability binding partners for this compound.

Proposed In Silico Target Prediction Workflow

A multi-faceted in silico approach is recommended to increase the confidence in predicted targets. This workflow combines ligand-based and structure-based methods to generate a robust list of candidate proteins for subsequent experimental validation.

Figure 1: Proposed in silico workflow for this compound target prediction.

Data Presentation

Cytotoxicity of this compound

| Cell Line | Time Point | IC50 (µM) | Reference |

| MDA-MB-231 | 24 h | 10.34 | |

| 48 h | 5.85 | ||

| 72 h | 3.57 | ||

| MDA-MB-453 | 24 h | 11.47 | |

| 48 h | 7.06 | ||

| 72 h | 3.03 |

Effect of this compound on Protein Phosphorylation

| Protein | Treatment | Change in Phosphorylation | Cell Line | Reference |

| Akt | This compound | Decreased | MDA-MB-231, MDA-MB-453 | |

| p38 MAPK | This compound | Increased | MDA-MB-231, MDA-MB-453 |

Effect of Eupalinolide Analogs on Cell Cycle Proteins

Note: Data for this compound is not available. The following data for Eupalinolide A, a structurally similar compound, is provided for context.

| Protein | Treatment | Change in Expression | Cell Line | Reference |

| Cyclin B1 | Eupalinolide A | Decreased | A549, H1299 | |

| Cdc2 (CDK1) | Eupalinolide A | Decreased | A549, H1299 |

Experimental Protocols

Ligand Preparation

-

Obtain 2D Structure: Retrieve the 2D structure of this compound from a chemical database such as PubChem.

-

Convert to 3D: Use a molecular modeling software (e.g., ChemDraw, MarvinSketch) to convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or MOE.

-

Save in Appropriate Format: Save the optimized 3D structure in a format compatible with docking and screening software (e.g., .mol2, .sdf).

Reverse Docking Protocol

-

Target Database Preparation:

-

Compile a library of 3D protein structures from a database like the Protein Data Bank (PDB). Focus on human proteins, particularly those implicated in cancer and the known signaling pathways affected by this compound (e.g., kinases, cell cycle proteins).

-

Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.

-

-

Docking Simulation:

-

Use a molecular docking program (e.g., AutoDock Vina, GOLD) to dock the prepared 3D structure of this compound against the entire library of prepared protein targets.

-

Define the binding site for each protein. If a known binding site is present, center the docking grid there. Otherwise, use blind docking to search the entire protein surface.

-

-

Scoring and Ranking:

-

Score the binding affinity of this compound to each protein using the docking software's scoring function (e.g., binding energy in kcal/mol).

-

Rank the proteins from the most favorable to the least favorable binding energy. Proteins with the lowest binding energies are considered the most likely targets.

-

Pharmacophore-Based Screening Protocol

-

Pharmacophore Model Generation:

-

Ligand-Based: If known active ligands for a particular target of interest exist, align their 3D structures and identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) to create a pharmacophore model.

-

Structure-Based: Alternatively, generate a pharmacophore model based on the key interaction points within the binding site of a high-priority protein target identified through reverse docking.

-

-

Database Screening:

-

Screen a 3D conformer database of this compound against the generated pharmacophore model(s).

-

Software such as LigandScout or MOE can be used for this purpose.

-

-

Hit Identification:

-

Identify this compound as a "hit" if its 3D conformation matches the spatial arrangement and chemical features of the pharmacophore model. The quality of the fit can be quantified using various scoring metrics.

-

Machine Learning-Based Prediction Protocol

-

Feature Extraction:

-

Represent this compound as a set of molecular descriptors (e.g., physicochemical properties, topological fingerprints).

-

Represent potential protein targets by their amino acid sequence-derived features (e.g., dipeptide composition).

-

-

Model Training:

-

Utilize a pre-trained machine learning model for drug-target interaction (DTI) prediction. These models are trained on large datasets of known drug-target pairs.

-

Various algorithms such as Support Vector Machines (SVM), Random Forests, and Deep Neural Networks are commonly employed.

-

-

Prediction and Confidence Scoring:

-

Input the features of this compound and potential protein targets into the trained model.

-

The model will output a prediction score indicating the likelihood of interaction.

-

Rank the potential targets based on their prediction scores.

-

Mandatory Visualizations

In Silico Target Prediction Workflow Diagram

Figure 2: Logical flow of the multi-pronged in silico target identification strategy.

Putative Signaling Pathway of this compound

Figure 3: Hypothesized signaling cascade initiated by this compound.

Conclusion

The in silico workflow detailed in this guide provides a robust framework for the identification of this compound's molecular targets. By integrating reverse docking, pharmacophore-based screening, and machine learning models, researchers can generate a high-confidence list of candidate proteins. This computational approach, when coupled with the provided experimental data and protocols, will significantly accelerate the elucidation of this compound's complete mechanism of action and pave the way for its further development as a potential anti-cancer therapeutic. The subsequent experimental validation of the prioritized targets is a critical next step in confirming these in silico predictions.

References

- 1. A review of machine learning-based methods for predicting drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Machine Learning Approach for Drug-target Interaction Prediction using Wrapper Feature Selection and Class Balancing - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Eupalinolide O Isolation from Eupatorium lindleyanum

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the extraction and purification of eupalinolide O, a sesquiterpenoid lactone with significant anti-cancer potential, from the plant Eupatorium lindleyanum DC. The methodology is based on established techniques for the isolation of analogous eupalinolides from the same species, ensuring a robust and efficient purification process.

Introduction

This compound is a naturally occurring sesquiterpenoid lactone found in plants of the Eupatorium genus.[1][2] Like other eupalinolides, it has garnered scientific interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[1][3] Specifically, this compound has been shown to induce cell cycle arrest and apoptosis in human breast cancer cells, highlighting its potential as a therapeutic agent.[4] The primary challenge in advancing the preclinical and clinical development of this compound is the availability of a standardized protocol for its high-purity isolation from complex plant extracts.

This protocol details a two-stage process involving an initial solvent extraction and fractionation, followed by a highly efficient chromatographic purification using High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography technique that mitigates issues of irreversible sample adsorption often encountered with traditional solid-support chromatography, leading to higher recovery rates. The final purity of the isolated this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Preparation of Crude Extract and Fractionation

The initial step involves the extraction of eupalinolides from dried plant material, followed by a liquid-liquid partitioning to enrich the sesquiterpenoid lactone content.

-

Maceration: Dried and powdered aerial parts of Eupatorium lindleyanum DC. (10 kg) are macerated with 95% ethanol (B145695) (100 L) at room temperature. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude ethanol extract.

-

Solvent Partitioning: The ethanol extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. The resulting n-butanol fraction, which is enriched with sesquiterpenoid lactones, is concentrated and dried.

High-Speed Counter-Current Chromatography (HSCCC) Purification

The n-butanol fraction is subjected to HSCCC for the preparative separation of this compound.

-

Two-Phase Solvent System Preparation: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3 is prepared by thoroughly mixing the solvents in a separation funnel at room temperature. The upper and lower phases are separated and degassed by sonication before use.

-

Sample Preparation: The dried n-butanol fraction (540 mg) is dissolved in a 10 mL mixture of the upper and lower phases of the solvent system.

-

HSCCC Operation:

-

The HSCCC column is first filled with the upper phase as the stationary phase.

-

The apparatus is then rotated at a speed of 900 rpm, and the lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.

-

After hydrodynamic equilibrium is established, the sample solution is injected.

-

The effluent is continuously monitored by a UV detector at 254 nm.

-

Fractions are collected based on the elution profile.

-

HPLC Analysis and Purity Assessment

The collected fractions are analyzed by HPLC to identify those containing this compound and to determine its purity.

-

Analytical HPLC System: A standard reverse-phase C18 column is used.

-

Mobile Phase: A gradient of methanol (B129727) and water is typically employed.

-

Detection: UV detection at 210-220 nm is suitable for sesquiterpenoid lactones.

-

Purity Calculation: The purity of this compound in the collected fractions is determined by the peak area percentage.

Data Presentation

The following table summarizes the representative quantitative data from the HSCCC separation of related eupalinolides A and B from 540 mg of an n-butanol fraction of Eupatorium lindleyanum DC. extract. The yield and purity of this compound are expected to be in a similar range.

| Compound | Amount from 540 mg Crude Extract (mg) | Purity by HPLC (%) |

| Eupalinolide A | 17.9 | 97.9 |

| Eupalinolide B | 19.3 | 97.1 |

| 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide | 10.8 | 91.8 |

Visualizations

Experimental Workflow for this compound Purification

Caption: A general workflow for the purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. | Semantic Scholar [semanticscholar.org]

Application Note: Quantitative Analysis of Eupalinolide O using High-Performance Liquid Chromatography (HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a precise and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Eupalinolide O, a sesquiterpene lactone with potential anticancer activities.[1][2] The method utilizes a C18 stationary phase with a mobile phase of acetonitrile (B52724) and water, and UV detection. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quantification of this compound in various sample matrices. The method is designed to be robust and can be validated according to ICH guidelines to ensure data integrity for research and quality control purposes.[3]

Introduction

This compound is a sesquiterpenoid isolated from Eupatorium lindleyanum DC.[2] It has demonstrated significant anticancer activity, including the induction of cell cycle arrest and apoptosis in human breast cancer cells.[2] As research into the therapeutic potential of this compound progresses, a reliable and validated analytical method for its quantification is essential for pharmacokinetic studies, formulation development, and quality control of starting materials and finished products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. This application note provides a detailed protocol for the quantification of this compound using RP-HPLC with UV detection.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H26O8 | |

| Molecular Weight | 418.44 g/mol | |

| Chemical Class | Sesquiterpenoid | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Experimental Protocol

Instrumentation and Materials

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

-

Column:

-

C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Reagents and Materials:

-

This compound reference standard (≥98% purity).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Methanol (HPLC grade, for sample preparation).

-

0.45 µm syringe filters.

-

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm and 254 nm |

| Run Time | 25 minutes |

Note on Detection Wavelength: Sesquiterpene lactones often lack a strong chromophore, however, UV detection is still commonly employed. Based on the analysis of related compounds and general UV-Vis spectral characteristics of similar structures, monitoring at both a lower wavelength (around 220 nm) for higher sensitivity and at 254 nm is recommended for initial method development.

Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 40% Acetonitrile in Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

-

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Extract this compound with a suitable solvent (e.g., methanol). The extraction method will need to be optimized based on the sample matrix.

-

Dilute the extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

Method Validation Parameters (Hypothetical Data)

The following tables summarize the expected performance of the HPLC method based on typical validation parameters as outlined by ICH guidelines.

Table 1: Linearity

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 25,150 |

| 5 | 126,200 |

| 10 | 253,800 |

| 25 | 635,900 |

| 50 | 1,275,000 |

| 100 | 2,548,000 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Precision

| Parameter | Concentration (µg/mL) | %RSD (n=6) | Acceptance Criteria |

| Repeatability | 50 | < 1.0% | ≤ 2.0% |

| Intermediate Precision | 50 | < 1.5% | ≤ 2.0% |

Table 3: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery | Acceptance Criteria |

| 25 | 24.8 | 99.2% | 98.0 - 102.0% |

| 50 | 50.3 | 100.6% | 98.0 - 102.0% |